2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
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Overview
Description
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that belongs to the class of Cbz-protected amino acids. The Cbz (carbobenzyloxy) group is a common protecting group used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly interesting due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group using the Cbz group. One common method is the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Cbz-protected amino acids often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Reduction: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd-C), hydrogen gas (H₂)
Substitution: Benzyl chloroformate (CbzCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Removal of the Cbz group, yielding the free amino acid
Substitution: Formation of amides or other substituted derivatives
Scientific Research Applications
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid involves its role as a protected amino acid. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
Boc-®-2-amino-3-hydroxy-3-methylbutanoic acid: Similar compound with a different protecting group (Boc instead of Cbz).
Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid: Another similar compound with the Fmoc protecting group.
Uniqueness
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to its specific chiral configuration and the use of the Cbz protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions .
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
MFRLLTJYHNOXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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